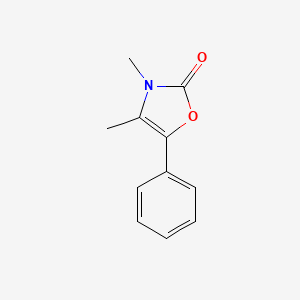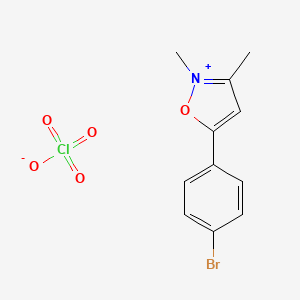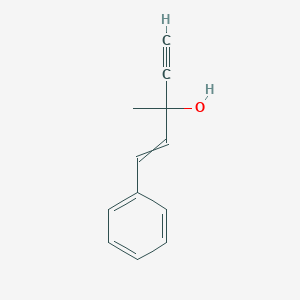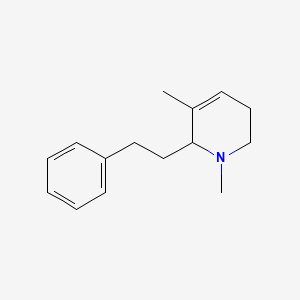
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with methyl groups and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethylamine and 2,3-butanedione.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the tetrahydropyridine ring. This reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions.
Substitution Reactions:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. Halogenation and alkylation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Methyl iodide or dimethyl sulfate for methylation.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Saturated tetrahydropyridine analogs.
Substitution: Methylated or halogenated derivatives.
Scientific Research Applications
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog without the methyl and phenylethyl substitutions.
2-Phenylethylamine: Shares the phenylethyl group but lacks the tetrahydropyridine ring.
Methylated Pyridines: Compounds with similar methyl substitutions but different ring structures.
Uniqueness
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of both methyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
56826-49-4 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1,5-dimethyl-6-(2-phenylethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H21N/c1-13-7-6-12-16(2)15(13)11-10-14-8-4-3-5-9-14/h3-5,7-9,15H,6,10-12H2,1-2H3 |
InChI Key |
GBJYQAUBYSCEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


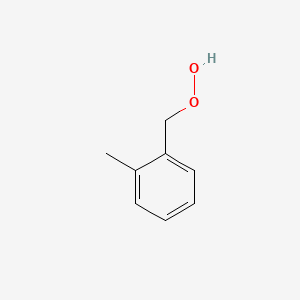
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
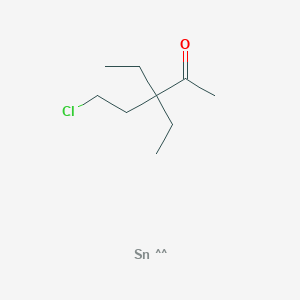
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
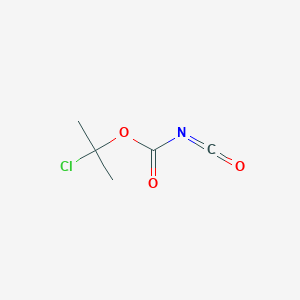
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)

